Methyl 6-ethynylnicotinate
Description
Contextualization within Nicotinate (B505614) and Pyridine (B92270) Chemistry
Nicotinic acid, also known as niacin or vitamin B3, and its derivatives, the nicotinates, are a class of organic compounds based on the pyridine ring. The presence of the nitrogen atom in the aromatic ring imparts distinct chemical properties that are highly sought after in various chemical applications.
Significance of Pyridine Scaffolds in Organic and Medicinal Chemistry
The pyridine ring is a ubiquitous structural motif found in a vast array of natural products, pharmaceuticals, and agrochemicals. rsc.orgrsc.org Its presence is a key feature in many FDA-approved drugs, highlighting its importance as a "privileged scaffold" in medicinal chemistry. rsc.orgresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a base, and it can be protonated to form a pyridinium (B92312) cation, which can enhance the solubility and bioavailability of a drug molecule. enpress-publisher.com This versatility allows pyridine derivatives to exhibit a wide range of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties. researchgate.net The adaptability of the pyridine scaffold makes it a crucial component in the design and synthesis of new therapeutic agents. enpress-publisher.com
Role of Ethynyl (B1212043) Moieties in Synthetic Accessibility and Reactivity
The ethynyl group (–C≡CH) is a highly versatile functional group in organic synthesis. The carbon-carbon triple bond provides a rigid, linear structural element and serves as a reactive site for a multitude of chemical transformations. beilstein-journals.orgmdpi.com One of the most important reactions involving terminal alkynes like the ethynyl group is the Sonogashira cross-coupling reaction. nih.govmdpi.com This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide, providing a powerful tool for constructing complex molecular architectures. nih.govmdpi.com The ethynyl group can also participate in cycloaddition reactions, addition reactions, and can be deprotonated to form a nucleophilic acetylide, further expanding its synthetic utility. clockss.orgresearchgate.net The presence of an ethynyl group on a pyridine ring, as in Methyl 6-ethynylnicotinate, therefore offers a gateway to a wide range of more complex and functionally diverse molecules.
Overview of Ethynylnicotinate Derivatives in Contemporary Chemical Research
Ethynylnicotinate derivatives, which combine the key features of both pyridine and alkyne functionalities, are valuable intermediates in modern chemical research. These compounds serve as building blocks for the synthesis of a variety of heterocyclic compounds and have been utilized in the development of novel materials and potential therapeutic agents. The ability to functionalize the pyridine ring at different positions, coupled with the reactivity of the ethynyl group, allows for the creation of a diverse library of molecules with tailored properties. For instance, the Sonogashira coupling of ethynylnicotinates with various aryl halides has been a key strategy in the synthesis of complex heterocyclic systems. sciencemadness.org Research continues to explore the potential of ethynylnicotinate derivatives in areas such as drug discovery, where the unique combination of a biologically active pyridine core and a synthetically versatile alkyne handle is highly advantageous.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 216444-00-7 |
| Molecular Formula | C₉H₇NO₂ |
| Molecular Weight | 161.16 g/mol |
| Physical Form | Solid |
| Purity | 97% |
| InChI Key | FRIWHMYAJZHCGW-UHFFFAOYSA-N |
| This data is compiled from publicly available sources. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 6-ethynylpyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-5-4-7(6-10-8)9(11)12-2/h1,4-6H,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRIWHMYAJZHCGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90622639 | |
| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
216444-00-7 | |
| Record name | Methyl 6-ethynylpyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90622639 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Exploration of Methyl 6 Ethynylnicotinate in Click Chemistry and Bioconjugation
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Applications
The Copper(I)-catalyzed azide-alkyne cycloaddition, or CuAAC, is a cornerstone of click chemistry, renowned for its high efficiency, selectivity, and biocompatibility under certain conditions. The reaction typically involves a terminal alkyne and an azide (B81097), which in the presence of a copper(I) catalyst, rapidly and specifically form a stable 1,4-disubstituted 1,2,3-triazole ring.
Mechanistic Insights into Triazole Formation with Methyl 6-Ethynylnicotinate
The generally accepted mechanism for CuAAC involves the formation of a copper acetylide intermediate, which then reacts with the azide in a stepwise manner. The electronic properties of the alkyne can influence the rate and efficiency of the reaction.
Despite the commercial availability of this compound, specific mechanistic studies detailing its participation in CuAAC are not readily found in peer-reviewed literature. The presence of the electron-withdrawing pyridine (B92270) ring and the methyl ester group would theoretically influence the acidity of the ethynyl (B1212043) proton and the stability of the corresponding copper acetylide. However, without experimental data, any discussion on its specific reactivity profile remains speculative.
Derivatization with Azide-Bearing Biological Probes
A primary application of CuAAC is the labeling of biomolecules. This is achieved by functionalizing a biomolecule with an azide group and reacting it with an alkyne-containing reporter molecule, or vice versa.
While numerous examples exist for the derivatization of various alkynes with azide-bearing probes such as fluorophores, biotin, or peptides, specific examples of This compound being used for this purpose are not documented in the available literature. Consequently, no data tables of such derivatizations can be presented.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) with Ethynylnicotinate Modifications
To overcome the cytotoxicity associated with copper catalysts in living systems, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed. This reaction utilizes a strained cyclooctyne (B158145), which reacts with an azide without the need for a metal catalyst.
The application of SPAAC requires the alkyne to be part of a strained ring system. There is no evidence in the searched literature to suggest that This compound or its derivatives have been modified to create a strained cyclooctyne for use in SPAAC reactions.
Development of Biocompatible Labeling Strategies
The development of biocompatible labeling strategies is a significant area of research, aiming to perform chemical reactions in living cells or organisms without causing harm. Nicotinic acid and its derivatives are known to have biological activity and are generally considered biocompatible. lih.luahajournals.orgnih.gov
While the nicotinic acid scaffold is of interest in medicinal chemistry, specific strategies employing This compound for biocompatible labeling via click chemistry are not described in the available scientific reports.
Conjugation of this compound to Macromolecular Systems
Click chemistry is a powerful tool for the modification and synthesis of complex polymer architectures. The high efficiency and orthogonality of the reaction allow for the precise attachment of functional molecules to polymer backbones or the linking of polymer chains.
Polymer Functionalization and Grafting
Polymer functionalization involves the introduction of reactive groups onto a polymer chain, which can then be used for further modification. Grafting refers to the attachment of polymer chains as side chains onto a main polymer backbone.
There is a lack of specific published research demonstrating the use of This compound for the functionalization or grafting of polymers. Therefore, no data tables detailing reaction conditions, grafting efficiencies, or the properties of such modified polymers can be provided.
Surface Modification of Advanced Materials
The functionalization of surfaces on advanced materials is a pivotal area of research, enabling the creation of materials with tailored properties for sophisticated applications. This compound, by virtue of its terminal alkyne group, is a valuable reagent for the surface modification of a variety of materials through the highly efficient and specific reactions of click chemistry. This approach allows for the covalent and stable attachment of this functional molecule onto material surfaces, thereby altering their physicochemical properties and introducing new functionalities.
The primary method for attaching this compound to a surface is the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential click reaction. This process involves the reaction of the terminal alkyne of this compound with an azide group previously introduced onto the surface of a material. The result is a stable triazole ring that covalently links the molecule to the substrate. This method is widely applicable to a range of materials, including polymers, nanoparticles, and planar surfaces like silica (B1680970) or gold.
The modification process typically begins with the introduction of azide functionalities onto the substrate material. For instance, a silica surface can be functionalized by treatment with an azide-terminated silane, such as (3-azidopropyl)triethoxysilane. Polymeric materials can be synthesized with azide-containing monomers or post-functionalized to introduce azide groups. Once the surface is azide-activated, it is then exposed to a solution of this compound in the presence of a copper(I) catalyst and a ligand to stabilize the catalyst and enhance the reaction rate.
The incorporation of the this compound moiety onto a surface imparts the chemical characteristics of its pyridine ring. The nitrogen atom in the pyridine ring can act as a ligand for metal coordination, which is advantageous for creating catalytic surfaces or platforms for sensing metal ions. Furthermore, the aromatic pyridine structure can influence surface properties such as hydrophobicity, surface energy, and interactions with other molecules.
Detailed research findings have demonstrated the utility of similar ethynyl-functionalized molecules in creating functional surfaces. By analogy, this compound can be expected to perform similarly in creating pyridine-functionalized surfaces. The table below outlines a representative set of conditions for the surface modification of azide-functionalized silica nanoparticles with an alkyne, based on established protocols in the literature.
| Parameter | Description |
| Substrate | Azide-functionalized Silica Nanoparticles |
| Click Reagent | This compound |
| Catalyst System | Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) and Sodium Ascorbate |
| Solvent | Mixture of Water and t-Butanol |
| Temperature | Room Temperature |
| Reaction Duration | 12-24 hours |
| Post-reaction Washing | Water, Ethanol, Dichloromethane |
| Characterization Methods | X-ray Photoelectron Spectroscopy (XPS), Fourier-Transform Infrared Spectroscopy (FTIR), Contact Angle Measurement, Thermogravimetric Analysis (TGA) |
The successful modification of the surface can be confirmed through various analytical techniques. XPS would reveal the presence of nitrogen from the pyridine ring and the triazole linkage. FTIR spectroscopy can detect the disappearance of the characteristic azide and alkyne vibrational bands and the appearance of new bands associated with the triazole ring. Contact angle measurements would indicate changes in the surface wettability, and TGA can be used to quantify the amount of organic material grafted onto the surface. This ability to tailor surface properties at the molecular level makes this compound a promising tool in the development of advanced materials for catalysis, bioconjugation, and material science.
Investigations into the Medicinal Chemistry and Biological Activity of Methyl 6 Ethynylnicotinate Derivatives
Design Principles for Ethynylnicotinate-Based Therapeutic Agents
The therapeutic design of agents based on the methyl 6-ethynylnicotinate scaffold leverages its distinct structural features to facilitate the systematic development of bioactive molecules. The core principle lies in using the ethynyl (B1212043) group as a versatile anchor for introducing a wide array of functional groups and heterocyclic systems, thereby exploring diverse chemical space to identify potent and selective ligands for various biological targets.
A key design strategy involves utilizing the methyl ester as a modifiable handle. This group can be maintained as an ester, or it can be hydrolyzed to the corresponding carboxylic acid, providing a point for creating amide libraries or for improving aqueous solubility. This feature was a primary consideration in the design of novel inhibitors for the NLRP3 inflammasome, where the ester or the subsequent acid could serve as a point for future structural expansion and optimization of drug-like properties. Current time information in Bangalore, IN.
Furthermore, the ethynyl group is a linchpin in the design process. Its ability to participate in reactions like click chemistry allows for the efficient and robust synthesis of 1,2,3-triazole-containing derivatives. Current time information in Bangalore, IN. This approach is a cornerstone of modern medicinal chemistry, enabling the rapid generation of compound libraries with high structural diversity for screening against biological targets. The resulting five-membered triazole ring is not merely a linker; it is a stable, aromatic, and polar entity capable of participating in hydrogen bonding and dipole interactions, which can be crucial for binding to protein targets. The design of novel antimetastatic agents and antimycobacterial compounds has also relied on similar principles, where altering warheads or using click chemistry to attach piperazine-phenanthridine moieties, respectively, led to derivatives with improved properties. nih.govnih.gov
Modulation of Protein-Ligand Interactions and Enzyme Inhibition
Derivatives of this compound have been investigated for their potential to modulate the activity of key enzymes involved in disease pathways. The scaffold's rigid pyridine (B92270) core and the versatile ethynyl group allow for the precise positioning of pharmacophoric elements to interact with enzyme active sites.
The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases. sigmaaldrich.com Consequently, the development of small molecule inhibitors of NLRP3 is a significant therapeutic goal. polyu.edu.hk
In the pursuit of novel NLRP3 inhibitors, this compound was employed as a key starting material for the synthesis of a series of compounds based on a 1-(5-chloro-2-methoxybenzyl)-4-phenyl-1H-1,2,3-triazole scaffold. Current time information in Bangalore, IN. The design rationale included the incorporation of an ester moiety to provide a handle for future structural modifications. Current time information in Bangalore, IN. Through structure-activity relationship (SAR) studies, a lead compound, compound 8 , was identified as a potent, selective, and direct inhibitor of the NLRP3 inflammasome. Current time information in Bangalore, IN. This compound demonstrated significant inhibitory activity in cell-based assays measuring the release of the inflammatory cytokine IL-1β. Current time information in Bangalore, IN.
| Compound | Target | Assay | IC50 (μM) |
| Compound 8 | NLRP3 Inflammasome | IL-1β release in J774A.1 cells | 0.55 ± 0.16 |
Data sourced from a study on novel NLRP3 inhibitors. Current time information in Bangalore, IN.
The success of this derivative highlights the utility of the ethynylnicotinate scaffold in generating potent enzyme inhibitors. The triazole ring, formed from the ethynyl group, serves as a stable core linking the substituted benzyl (B1604629) and phenyl rings, positioning them for optimal interaction within the target protein. Current time information in Bangalore, IN.
Influenza neuraminidase (NA) is a critical enzyme for the influenza virus, facilitating the release of new virus particles from infected cells. nih.govmdpi.com It is the target of widely used antiviral drugs like oseltamivir (B103847) and zanamivir. nih.govmdpi.com The emergence of drug-resistant strains necessitates the development of new NA inhibitors. mdpi.com
While there is no direct published research on this compound derivatives as neuraminidase inhibitors, the scaffold represents a promising starting point for their design. A key strategy in developing advanced NA inhibitors is to target the "150-cavity," an additional binding pocket near the active site. researchgate.net Designing ligands that occupy this cavity can enhance potency and potentially overcome resistance.
The this compound framework could be elaborated to achieve this. The ethynyl group is a versatile handle for synthesizing various heterocyclic moieties known to be effective in other inhibitor designs. For example, it can be converted into pyrazole (B372694) or oxadiazole rings, which have been incorporated into novel oseltamivir derivatives. nih.govresearchgate.net A hypothetical design could involve using a Sonogashira coupling or click chemistry to attach a substituted aryl or heteroaryl group to the ethynyl position, with the substituent tailored to interact with the 150-cavity. The methyl nicotinate (B505614) portion would mimic interactions of the core fragments of existing drugs.
| Compound Class | Target | Key Design Feature |
| Pyrazole-based Oseltamivir Analogues | Influenza Neuraminidase | Targeting the 150-cavity |
| 1,2,4-Oxadiazole Oseltamivir Derivatives | Influenza Neuraminidase | Substitution at the C-5 amine |
This table presents design strategies for known neuraminidase inhibitors, suggesting potential approaches for this compound derivatives. nih.govresearchgate.net
Exploration of Antiproliferative and Anticancer Properties
The search for novel anticancer agents is a major focus of medicinal chemistry. Various heterocyclic scaffolds, including those containing pyridine and nicotinamide (B372718) structures, have shown significant antiproliferative activity. vietnamjournal.ru
Derivatives of this compound are being explored for their potential in this area. While direct studies on this specific scaffold are emerging, the activity of structurally related compounds provides a strong rationale for their investigation. For instance, a series of novel nicotinamide derivatives were synthesized and showed dose-dependent antiproliferative activity against liver (HepG2) and breast (MCF-7) cancer cell lines. vietnamjournal.ru Similarly, N-(3-ethynyl phenyl) quinazoline (B50416) derivatives have been explored as anticancer agents, demonstrating that the ethynylphenyl moiety is a viable pharmacophore for achieving growth inhibition. mdpi.com
Research on halogenated derivatives of methyl benzofuran-3-carboxylates has shown that substituents significantly impact cytotoxic potential. nih.gov Specifically, a derivative featuring bromine atoms and a methoxy (B1213986) group demonstrated potent activity against liver (HepG2) and lung (A549) cancer cell lines, with IC50 values in the low micromolar range. nih.gov This underscores the principle that systematic modification of a core structure containing a methyl ester can yield potent anticancer compounds.
| Compound Class | Cancer Cell Line | Activity (IC50 μM) |
| Methyl 6-(dibromoacetyl)-5-methoxy-2-methyl-1-benzofuran-3-carboxylate (Compound 8) | HepG2 (Liver) | 3.8 ± 0.5 |
| A549 (Lung) | 3.5 ± 0.6 | |
| Canthin-6-one (B41653) derivative (Compound 8h) | HT29 (Colon) | 1.0 |
| 6-Naphthylpterocarpan derivative | A2780 (Ovarian) | 0.80 |
This table summarizes the antiproliferative activity of structurally related compounds, indicating the potential of heterocycles with methyl ester or ethynyl groups. nih.govrsc.orgfrontiersin.org
Assessment of Antifungal and Antiviral Activities
The pyridine ring is a common feature in many compounds with antimicrobial properties. scitechjournals.com The functional group versatility of this compound makes it an attractive scaffold for developing novel antifungal and antiviral agents.
In the realm of antifungal research, compounds with structural similarities have shown promise. For example, a series of pyrimidine (B1678525) derivatives featuring an amide moiety displayed significant antifungal activity against various plant pathogenic fungi, with one compound showing an EC50 value of 10.5 μg/ml against Phomopsis sp., outperforming the commercial fungicide Pyrimethanil. researchgate.netnih.gov Additionally, studies on fatty acid methyl esters have identified methyl linoleate (B1235992) as a potent antifungal agent against Paracoccidioides spp. mdpi.com
For antiviral applications, the ethynyl group is particularly advantageous. It allows for the synthesis of chalcones and triazoles, both of which are classes of compounds known for their broad-spectrum antiviral activities against viruses such as influenza, HIV, and herpes simplex virus. frontiersin.orgfrontiersin.org Phenolic compounds have also been studied for antiviral properties, where it was noted that methyl groups can confer stronger activity than methoxy groups. nih.gov A microbial metabolite, methyl-(4-chloro-l,6-dihydroxy-3-methylxanthone)-8-carboxylate, has demonstrated notable activity against H1N1 influenza and herpes simplex viruses (HSV-1, HSV-2). nih.gov These findings suggest that derivatization of the this compound core to include these known antiviral pharmacophores could lead to potent new therapeutic agents.
| Compound Class | Activity Type | Pathogen(s) | Key Finding |
| Pyrimidine-amide derivatives | Antifungal | Phomopsis sp. | EC50 of 10.5 μg/ml, better than commercial standard. researchgate.net |
| Substituted 2-Methyl-8-quinolinols | Antifungal | Aspergillus niger, Trichophyton mentagrophytes | 5,7-dihalo derivatives were most fungitoxic. |
| Chalcones | Antiviral | Influenza, HIV, HSV, Coronaviruses | Broad-spectrum activity. frontiersin.org |
| Methyl-xanthone-carboxylate | Antiviral | H1N1, HSV-1, HSV-2 | IC50 values of 44.6, 21.4, and 76.7 μM, respectively. nih.gov |
This table highlights the antifungal and antiviral potential of compound classes structurally related to or accessible from this compound derivatives.
Structure-Activity Relationship (SAR) Studies of Ethynylnicotinate Analogues
Structure-activity relationship (SAR) studies are essential for optimizing a lead compound into a drug candidate. For derivatives of this compound, SAR insights can be drawn from both direct studies and investigations of structurally analogous compounds.
In the development of NLRP3 inhibitors from a 1,2,3-triazole scaffold derived from this compound, SAR studies were crucial. Current time information in Bangalore, IN. The initial design incorporated a methoxy moiety to replace a propoxyl group from a parent compound, and an ester or amide was added to the para-position of a phenyl ring. Current time information in Bangalore, IN. This was done to compare activity with known inhibitors and to provide handles for future SAR expansion. The resulting lead compound (compound 8 ) confirmed the viability of this scaffold. Current time information in Bangalore, IN.
Studies on related heterocyclic systems provide further SAR insights. For mGluR5 antagonists, a comparison of 2-methyl-6-(substituted-arylethynyl)pyridines with N-(6-methylpyridin-yl)-substituted aryl amides revealed that the alkyne linker was generally better tolerated than the amide linker, although a few potent amides were discovered. mdpi.com This suggests that for ethynylnicotinate derivatives, the choice of linker formed from the ethynyl group is critical to activity.
Furthermore, SAR studies on other inhibitors have shown that:
Substitution on aromatic rings is critical. For FPMINT analogues targeting nucleoside transporters, the presence of a halogen on a fluorophenyl moiety was essential for activity, while replacing a naphthalene (B1677914) with a benzene (B151609) ring abolished it unless further substituted with specific groups like methyl or ethyl. frontiersin.org
The nature of appended groups dictates potency. In a series of canthin-6-one derivatives with antiproliferative activity, introducing an N-methyl piperazine (B1678402) group resulted in the highest potency against HT29 colon cancer cells. rsc.org
Stereochemistry matters . In methyl-substituted oxaliplatin (B1677828) analogs, the stereoisomerism (axial vs. equatorial placement) of a single methyl group on the cyclohexane (B81311) ring had a major impact on anticancer activity in vitro and in vivo.
These collective findings indicate that the biological activity of this compound analogues can be finely tuned by modifying the substituents on the pyridine ring, the nature of the group attached to the ethynyl moiety, and the configuration of any stereocenters introduced.
Impact of Ethynyl Group Position and Substitutions
The position and substitution of the ethynyl group on the pyridine ring of nicotinic acid derivatives are pivotal in determining their biological activity. While research directly focused on this compound is specific, broader studies on substituted nicotinates offer valuable structure-activity relationship (SAR) insights.
The introduction of an ethynyl group at the 6-position, as in this compound, is a subject of ongoing investigation. This modification can influence the molecule's interaction with target proteins. The substitution of an ethynyl group can also serve as a synthetic handle for further derivatization through "click chemistry," allowing for the attachment of fluorescent labels or affinity tags to study biological targets. nih.gov
Table 1: Impact of Nicotinic Acid Substitution on NAADP Analog Activity
| Compound/Substitution | Position of Substitution | Biological Activity | Reference |
| 5-NH2-NAADP | 5 | High potency, full agonist | nih.gov |
| 5-CH3-NAADP | 5 | High potency, full agonist | nih.gov |
| 4-CH3-NAADP | 4 | Significantly less potent than 5-isomer | nih.gov |
| 5-carboxy-NAADP | 5 | Least potent | nih.gov |
| 5-azido-8-ethynyl-NAADP | 5 and 8 | Active in human cells | nih.gov |
Stereochemical Considerations in Bioactive Derivatization
Stereochemistry plays a crucial role in the biological activity of therapeutic agents, as enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles. While this compound itself is not chiral, its derivatization can introduce stereocenters, making stereochemical considerations paramount.
For example, the modification of the ethynyl group or the ester functionality can lead to the formation of chiral centers. The spatial arrangement of substituents in these derivatives can profoundly affect their interaction with chiral biological targets such as enzymes and receptors.
In the broader context of drug design, the introduction of methyl groups can lead to significant improvements in biological activity and pharmacokinetic properties. nih.gov When these methyl groups create a chiral center, the resulting enantiomers often display different potencies. For instance, in a series of morpholin-2-one (B1368128) derivatives, the introduction of methyl groups at the 6-position, which can be chiral, led to enhanced plasmatic stability while maintaining antifungal activity. nih.gov
The synthesis of specific stereoisomers is often necessary to optimize therapeutic efficacy and minimize off-target effects. This principle is applicable to the development of bioactive derivatives of this compound, where the creation of chiral centers would necessitate the evaluation of individual stereoisomers to identify the more active and safer candidate.
Influence of Methyl Group Position on Biological Efficacy
The position of a methyl group on a drug molecule can have a profound "magic methyl" effect, significantly influencing its potency, selectivity, and metabolic stability. nih.gov In the context of nicotinic acid derivatives and related heterocyclic compounds, the strategic placement of a methyl group can enhance biological efficacy.
Studies on ring-methylated derivatives of other bioactive compounds have demonstrated that the position of the methyl group is critical. For instance, in the case of 3,4-(methylenedioxy)amphetamine (MDA) derivatives, methylation at different positions on the aromatic ring resulted in varied potencies as monoamine-releasing agents. nih.gov Specifically, the 2-methyl and 5-methyl derivatives were found to be more potent than the parent compound. nih.gov
Similarly, research on pyrimidine derivatives has shown that the presence and position of a methyl group can influence anticonvulsant activity. pensoft.net The investigation of 6-methyl-2-thiopyrimidine-4(3H)-one derivatives revealed a structure-activity relationship where the methyl group plays a key role. pensoft.net
In the case of this compound, the methyl group is part of the ester functionality. While this specific placement is integral to the compound's definition, further methylation on the pyridine ring could be explored to modulate its biological profile. Based on findings from related heterocyclic systems, a methyl group at a position like C4 or C5 of the nicotinate ring could potentially enhance binding affinity or alter metabolic pathways. nih.gov
Table 2: Effect of Methylation on the Biological Activity of Various Compounds
| Compound Series | Methylation Position | Observed Effect | Reference |
| bis-(3-indolyl)methane phosphonates | 5-position of bis-indole core | Increased potency for inhibiting cancer cell proliferation | nih.gov |
| Morpholin-2-one derivatives | 6-position | Significant improvement in plasmatic stability | nih.gov |
| 3,4-(methylenedioxy)amphetamine (MDA) | 2- and 5-positions of the ring | More potent and selective than parent compound | nih.gov |
| 4,6-dimethylpyridone moiety | Significant differences in potency, with the dimethylated compound being the most potent | nih.gov |
Applications of Methyl 6 Ethynylnicotinate in Materials Science and Supramolecular Chemistry
Construction of Novel Optoelectronic Materials
The development of new materials for optoelectronic devices is a significant area of modern materials science. Conjugated polymers and luminescent frameworks are central to this field, finding use in applications such as light-emitting diodes (LEDs), solar cells, and chemical sensors. nih.gov The inherent properties of Methyl 6-ethynylnicotinate make it a suitable candidate for incorporation into these advanced materials.
Integration into Conjugated Polymer Systems
Conjugated polymers (CPs) are distinguished by their backbone of alternating single and multiple bonds, which results in delocalized π-electrons and affords unique electronic and optical properties. rsc.org The ethynyl (B1212043) group of this compound allows it to be readily integrated into polymer backbones through established methods like Sonogashira or Glaser coupling reactions.
The inclusion of the electron-deficient methyl nicotinate (B505614) moiety into a conjugated polymer backbone significantly influences the material's optoelectronic characteristics. Specifically, it can lower the energy level of the Lowest Unoccupied Molecular Orbital (LUMO) of the polymer. This tunability is critical for designing materials for organic electronic devices, where precise control over energy levels is necessary to optimize performance in applications such as organic photovoltaics (OPVs) and organic light-emitting diodes (OLEDs). The coplanar conformation of polymer segments is known to enhance semiconductor properties, and the rigid, linear nature of the ethynyl group can contribute to creating more planar and ordered polymer structures. nih.gov
Luminescent Properties of Ethynylnicotinate-Containing Frameworks
Luminescent Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are crystalline porous materials built from organic linkers and metal nodes or organic nodes, respectively. rsc.orgresearchgate.net These materials are of great interest for applications in sensing, catalysis, and solid-state lighting. rsc.org The luminescent properties of these frameworks can be engineered by selecting appropriate organic linkers.
When a molecule like this compound is used as a linker or a precursor to a linker in a framework, its π-conjugated system can impart inherent luminescence to the final structure. osti.gov Key advantages of incorporating such luminophores into a rigid framework include:
Enhanced Emission: The rigidity of the framework can restrict intramolecular rotations and vibrations of the linker, which are non-radiative decay pathways. This often leads to an increase in the luminescence quantum yield compared to the free linker in solution. osti.gov
Tunable Emission: The emission properties can be tuned by modifying the linker, interacting with guest molecules, or altering the metal center in the case of MOFs. osti.gov Frameworks containing pyridine-based ligands have been shown to exhibit luminescence that is sensitive to the presence of specific analytes, leading to applications in chemical sensing. mdpi.com For example, the luminescence of certain Tb(III)-based MOFs can be quenched by nitroaromatic compounds. mdpi.com
Below is a table summarizing the potential luminescent properties of hypothetical frameworks incorporating an ethynylnicotinate-derived linker.
| Framework Type | Linker Component | Potential Metal Node | Typical Excitation (nm) | Typical Emission (nm) | Potential Application |
| MOF | Pyridine-carboxylate | Tb(III) | ~310 | ~545 (Green) | Luminescent Sensing mdpi.com |
| MOF | Pyridine-carboxylate | Pb(II) | ~360 | Broadband (White Light) | Solid-State Lighting frontiersin.org |
| COF | Triazine/Pyridine (B92270) | N/A | ~350-400 | ~450-550 | Photocatalysis rsc.org |
Self-Assembly and Supramolecular Architectures
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. mdpi.comsemanticscholar.org Self-assembly, a key principle in this field, allows for the spontaneous formation of well-defined, ordered structures from individual components. nih.gov The distinct functional groups on this compound provide multiple avenues for directing its assembly into complex architectures.
Directed Assembly through Non-Covalent Interactions
Non-covalent interactions are the driving forces behind the self-assembly of molecular components into larger, functional systems. mdpi.comrsc.org this compound can engage in several types of non-covalent interactions:
Hydrogen Bonding: The nitrogen atom of the pyridine ring is a hydrogen bond acceptor. It can interact with suitable hydrogen bond donors, directing the orientation of molecules within a crystal lattice or supramolecular assembly.
π-π Stacking: The electron-rich aromatic pyridine ring can participate in π-π stacking interactions with other aromatic systems. These interactions are crucial for the stabilization of many supramolecular structures. nih.gov
Dipole-Dipole Interactions: The polar ester group introduces dipole moments that can influence molecular packing and assembly. mdpi.com
The interplay of these forces can guide this compound molecules to form predictable and ordered supramolecular patterns, which is a foundational step in creating crystalline materials with desired properties. nih.gov
Formation of Functional Metallo-Supramolecular Structures
The pyridine nitrogen atom is an excellent ligand for coordinating with a wide variety of metal ions. This property allows this compound to act as a building block for metallo-supramolecular structures. nih.gov By designing ligands with specific geometries, chemists can direct the self-assembly process to create discrete molecular shapes or extended polymeric networks.
For instance, ligands derived from ethynyl-pyridine units can be used to construct complex architectures like [2x2] grid-like metal complexes through self-assembly with transition metal ions. rsc.org The ethynyl group can also be functionalized, for example via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction, to create more complex bis-tridentate ligands that spontaneously form these grid structures upon the addition of metal salts like iron(II) or zinc(II). rsc.org These metallo-supramolecular assemblies are not merely structural curiosities; they can possess unique electronic, magnetic, or catalytic functionalities. nih.gov
The table below outlines examples of metallo-supramolecular structures formed using pyridine-based ligands similar to this compound.
| Ligand Type | Metal Ion(s) | Resulting Structure | Potential Function |
| Bipyridine / Terpyridine | Various Transition Metals | Helicates, Grids, Cages | Catalysis, Molecular Recognition nih.gov |
| Pyridyl-pyrimidine | Fe(II), Zn(II) | [2x2] Grid Complex | Spin-Crossover Materials, Information Storage rsc.org |
| Pyridine-carboxylate | Lanthanides (e.g., Tb, Eu) | Metal-Organic Framework (MOF) | Luminescence, Sensing mdpi.com |
Development of Sensors and Responsive Materials
Stimuli-responsive materials, or "smart" materials, can change their properties in response to external stimuli such as pH, temperature, light, or the presence of a specific chemical analyte. ustc.edu.cnbohrium.com The functional groups within this compound make it a promising component for the development of such materials.
Polymers or frameworks containing the ethynylnicotinate unit can be designed as chemical sensors. ustc.edu.cn The sensing mechanism often relies on a change in the material's photophysical properties, such as luminescence. For example, a luminescent MOF built with linkers derived from this compound could act as a sensor if the binding of an analyte within the framework's pores alters the emission. mdpi.com This change can manifest as quenching (a decrease in intensity) or a shift in the emission wavelength, providing a detectable signal for the presence of the target molecule. youtube.com
Furthermore, the basicity of the pyridine nitrogen means that materials incorporating this unit can be pH-responsive. In acidic conditions, the nitrogen atom can be protonated, altering the electronic properties and potentially the conformation or solubility of a polymer chain, or the interactions within a supramolecular assembly. This responsiveness can be harnessed to create materials that release a payload or change color in response to a specific pH change. mdpi.com
Computational Chemistry Approaches Applied to Methyl 6 Ethynylnicotinate Systems
Quantum Chemical Calculations for Electronic Structure Analysis
A deep dive into the electronic characteristics of a molecule, achievable through quantum chemical calculations, provides fundamental insights into its behavior. Such studies are crucial for predicting reactivity, stability, and spectroscopic properties.
Ab Initio Methods for Spectroscopic Property Prediction
Ab initio quantum chemistry methods, which are based on first principles without the use of empirical parameters, are invaluable for predicting spectroscopic properties such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. Such theoretical predictions are instrumental in the interpretation of experimental data and the structural elucidation of new compounds. To date, no ab initio spectroscopic predictions for Methyl 6-ethynylnicotinate have been reported in the scientific literature.
Molecular Modeling of Reaction Mechanisms and Transition States
Understanding the intricate details of chemical reactions at a molecular level is a key area of computational chemistry. Modeling reaction pathways and identifying transition states can provide critical information about reaction kinetics and selectivity.
Simulation of Sonogashira Coupling Pathways
The Sonogashira coupling is a fundamental cross-coupling reaction for the formation of carbon-carbon bonds, particularly between a vinyl or aryl halide and a terminal alkyne. Given the ethynyl (B1212043) group on this compound, it is an ideal candidate for this reaction. Computational simulations of the Sonogashira coupling involving this specific substrate could reveal the detailed mechanism, including the energies of intermediates and transition states, thus aiding in the optimization of reaction conditions. Nevertheless, no such simulations have been documented.
Analysis of Click Reaction Kinetics and Selectivity
The ethynyl group also makes this compound a suitable partner for "click" chemistry, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). Computational studies are often employed to understand the kinetics and regioselectivity of these highly efficient reactions. An analysis of the reaction between this compound and an azide (B81097) partner would provide valuable predictive data for synthetic applications. At present, the scientific literature lacks any computational analysis of click reactions involving this compound.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure and dynamic behavior of a molecule are critical to its function, particularly in a biological context. Conformational analysis and molecular dynamics simulations are the primary computational tools for exploring these aspects. For this compound, these methods could reveal the preferred spatial arrangement of the methyl nicotinate (B505614) and ethynyl groups and how this conformation fluctuates over time. Such information is vital for understanding its potential interactions with biological targets or its packing in the solid state. However, no conformational analysis or molecular dynamics simulation studies for this compound have been published.
Prediction of Preferred Conformations in Solution and Solid State
The prediction of preferred conformations is crucial for understanding a molecule's physical and biological properties. This is typically achieved through computational methods such as molecular mechanics (MM) and quantum mechanics (QM).
For this compound, a conformational analysis would involve the exploration of the potential energy surface by systematically rotating the flexible bonds. The primary dihedral angle of interest would be the one connecting the pyridine (B92270) ring to the methyl ester group. Different computational methods, such as molecular dynamics (MD) simulations, can be employed to sample the conformational space and identify low-energy structures. nih.govsioc-journal.cn
While no specific studies on this compound were found, research on related nicotinic acid esters and other substituted pyridines demonstrates the utility of these approaches. For instance, studies on nicotinic acid have used quantum chemical calculations to determine the most stable conformers. researchgate.net Similarly, computational analyses of other substituted cyclohexanes and dioxanes have successfully correlated sampled minimum-energy conformations with experimental data. nih.gov Such studies provide a framework for how the conformational landscape of this compound could be investigated.
Table 1: Potential Torsional Angles for Conformational Analysis of this compound
| Dihedral Angle | Description | Expected Impact on Conformation |
| Cα-C(O)-O-CH₃ | Rotation around the ester bond | Influences the orientation of the methyl group relative to the carbonyl, with s-cis and s-trans conformers being possible. |
| Pyridine-C-C-O | Rotation of the entire ester group relative to the pyridine ring | Determines the overall shape of the molecule and potential intramolecular interactions. |
Ligand-Target Docking and Binding Free Energy Calculations
Molecular docking is a computational technique used to predict the preferred binding orientation of a ligand to a target protein. openaccessjournals.comnih.govnih.gov This is followed by binding free energy calculations to estimate the affinity of the ligand for the target. researchgate.net
In the context of this compound, docking studies would be instrumental in identifying potential biological targets and understanding its mechanism of action at a molecular level. The process would involve preparing the 3D structure of the ligand and the target protein, followed by running docking algorithms to generate various binding poses. openaccessjournals.com These poses would then be scored based on their predicted binding affinity.
Binding free energy calculations, using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP), would provide a more accurate estimation of the binding affinity. researchgate.netacs.org Although no specific docking or binding free energy studies have been published for this compound, research on other small molecules demonstrates the power of these techniques in drug discovery. For example, docking and molecular dynamics simulations have been used to study the binding of various ligands to their protein targets, providing insights into their interactions and guiding the design of more potent inhibitors. nih.govrsc.org
Table 2: Key Steps in Ligand-Target Docking and Binding Free Energy Calculations for this compound
| Step | Description | Relevant Computational Tools |
| 1. Ligand and Target Preparation | Generation of 3D coordinates for this compound and the target protein. Assignment of charges and atom types. | Molecular modeling software (e.g., PyMOL) |
| 2. Molecular Docking | Prediction of the binding pose of the ligand within the active site of the target protein. | Docking software (e.g., AutoDock, Vina) |
| 3. Binding Free Energy Calculation | Estimation of the binding affinity using methods like MM/PBSA or FEP. | Molecular dynamics packages (e.g., GROMACS, AMBER) |
Prediction of Spectroscopic Signatures for Characterization and Elucidation
Computational methods can be used to predict various spectroscopic signatures of a molecule, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra. These predictions are valuable for the structural elucidation and characterization of novel compounds.
For this compound, quantum chemical calculations, particularly using Density Functional Theory (DFT), would be the method of choice for predicting its spectroscopic properties. nih.govmdpi.com
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts can aid in the assignment of experimental spectra. While no specific predictions for this compound are available, computational studies on related nicotinic acid esters have shown good agreement between theoretical and experimental NMR data. mdpi.com
IR Spectroscopy: The vibrational frequencies and intensities can be calculated to generate a theoretical IR spectrum. This can help in identifying characteristic functional groups, such as the C≡C stretch of the ethynyl group and the C=O stretch of the ester. Computational studies on 2-ethynylpyridine (B158538) have successfully predicted and interpreted its IR spectrum. nih.gov
UV-Vis Spectroscopy: The electronic transitions and maximum absorption wavelengths can be predicted using Time-Dependent DFT (TD-DFT) calculations. This information is useful for understanding the electronic structure and photophysical properties of the molecule.
While direct computational spectroscopic data for this compound is lacking, the established methodologies applied to similar compounds provide a clear path for how such predictions could be performed and utilized for its characterization. researchgate.netnih.govmdpi.com
Table 3: Predicted Spectroscopic Data Types for this compound
| Spectroscopy Type | Predicted Parameters | Computational Method |
| ¹H and ¹³C NMR | Chemical shifts, coupling constants | GIAO (Gauge-Including Atomic Orbital) method with DFT |
| Infrared (IR) | Vibrational frequencies, intensities | DFT frequency calculations |
| UV-Visible | Maximum absorption wavelengths (λmax), oscillator strengths | Time-Dependent DFT (TD-DFT) |
Future Directions and Emerging Research Avenues for Methyl 6 Ethynylnicotinate
Development of Green and Sustainable Synthetic Routes
The synthesis of fine chemicals and pharmaceuticals is often associated with a significant environmental footprint, generating substantial waste relative to the product's mass. chemistryjournals.net In response, the principles of green chemistry are being integrated into the production of key intermediates like Methyl 6-ethynylnicotinate. chemistryjournals.net Future research is focused on developing synthetic pathways that are not only efficient but also environmentally benign.
Key areas of development include:
Alternative Solvents and Catalysts: Moving away from traditional, often hazardous organic solvents and heavy metal catalysts. Research is exploring the use of safer solvents, biocatalysis, and advanced catalytic systems that minimize waste and improve atom economy. chemistryjournals.net
Energy Efficiency: The adoption of technologies like microwave-assisted synthesis and flow chemistry can lead to more energy-efficient processes. chemistryjournals.net Flow reactors, in particular, offer precise control over reaction conditions, enhancing safety and scalability, which is crucial for the industrial production of active pharmaceutical ingredients (APIs). chemistryjournals.net
Renewable Feedstocks: A long-term goal in green chemistry is the use of renewable starting materials. chemistryjournals.net While currently synthesized from petroleum-based precursors, future innovations may involve bio-based routes to the pyridine (B92270) core or the ethynyl (B1212043) group, significantly reducing the carbon footprint of this compound production.
A comparison of traditional versus potential green synthetic approaches is outlined below:
| Feature | Traditional Synthesis (e.g., Sonogashira Coupling) | Emerging Green Synthesis |
| Catalyst | Palladium/Copper | Lower-loading, reusable, or copper-free catalyst systems |
| Solvents | Volatile Organic Compounds (VOCs) | Water, ionic liquids, or solvent-free conditions |
| Energy Input | Conventional heating, often for extended periods | Microwave irradiation, flow chemistry for rapid heating/cooling |
| Atom Economy | Moderate, with byproducts from coupling reagents | Higher, through optimized catalytic cycles and reduced waste |
| Waste Generation | Significant solvent and catalyst waste | Minimized waste streams, easier catalyst recovery |
Integration into Multi-component Reaction Strategies
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in modern organic synthesis. nih.govmdpi.com They offer high atom economy, operational simplicity, and the ability to rapidly generate libraries of structurally diverse molecules. nih.gov The dual functionality of this compound makes it an ideal candidate for incorporation into novel MCRs.
Future research in this area will likely focus on:
Novel Reaction Discovery: Designing new MCRs that exploit both the electrophilic nature of the pyridine ring and the reactive alkyne. This could lead to the one-pot synthesis of complex heterocyclic systems that are otherwise difficult to access.
Diversity-Oriented Synthesis (DOS): Using this compound as a versatile building block in DOS strategies to create collections of molecules with diverse skeletons. nih.gov This is particularly valuable in drug discovery for exploring new chemical space. nih.gov
Cascade Reactions: The product of an initial reaction involving the ethynyl group could be designed to undergo a subsequent intramolecular cyclization involving the pyridine ring or ester group, all in a single pot, leading to a rapid increase in molecular complexity.
Exploration in Advanced Diagnostics and Imaging Agents
The terminal alkyne of this compound is a key functional group for "click chemistry," most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction's high efficiency and specificity make it ideal for bioconjugation—the process of attaching a molecule to a biological target. This opens up significant opportunities in diagnostics and bioimaging.
Emerging avenues include:
Positron Emission Tomography (PET) Imaging: The pyridine scaffold is a common feature in PET radiotracers due to its ability to be labeled with radioisotopes like fluorine-18. The alkyne handle allows for the efficient attachment of this compound derivatives to targeting vectors like peptides or antibodies, creating agents for imaging specific biological processes or diseases.
Fluorescent Probes: By "clicking" a fluorophore onto the this compound core, researchers can develop probes for fluorescence microscopy. The pyridine unit can be further functionalized to modulate the probe's photophysical properties or to direct it to specific cellular compartments.
Diagnostic Reagents: The compound can serve as a core structure for developing a variety of diagnostic reagents and tools for biological and biochemical analysis. biosynth.com
Next-Generation Drug Discovery and Development
This compound serves as a valuable starting material for the synthesis of more complex molecules with potential therapeutic applications. sigmaaldrich.com The 6-ethynylnicotinate framework is a known pharmacophore found in several biologically active compounds. For instance, Tazarotene, a topical retinoid used for treating psoriasis and acne, is ethyl 6-[(4,4-dimethylthiochroman-6-yl)ethynyl]nicotinate, a close analogue. researchgate.net
Future directions in this field are aimed at:
Fragment-Based Drug Discovery (FBDD): The relatively small size and specific chemical features of this compound make it an attractive fragment for FBDD campaigns. It can be used to identify initial, low-affinity binders to protein targets, which are then optimized into potent drug candidates.
Kinase and Enzyme Inhibitors: The pyridine ring is a privileged scaffold in medicinal chemistry, known to interact with the hinge region of many protein kinases. The ethynyl group can act as a rigid linker to position other functional groups for optimal binding or can form specific interactions within an active site.
Targeting Nuclear Receptors: Nuclear receptors are a major class of drug targets. dokumen.pub The development of novel modulators for these receptors is a key area of research, and scaffolds derived from this compound could be explored for their potential to interact with these targets, leading to treatments for a variety of diseases. dokumen.pub
Synergy of Computational and Experimental Approaches in Design and Optimization
The integration of computational chemistry with experimental synthesis is revolutionizing how new molecules are designed and optimized. nih.govastrazeneca.com This synergy is particularly applicable to a versatile building block like this compound.
Key areas of synergistic research include:
Reaction Prediction and Optimization: Using machine learning and quantum chemical methods, such as Density Functional Theory (DFT), to predict the outcome of reactions involving this compound. astrazeneca.com This can guide the choice of reagents and conditions, reducing the number of failed experiments and accelerating the discovery of new synthetic routes.
In Silico Drug Design: Employing molecular docking and molecular dynamics simulations to predict how derivatives of this compound will bind to specific protein targets. uni-saarland.de This allows for the rational, structure-based design of new drug candidates with improved potency and selectivity.
Predictive Toxicology (in silico): As mandated by guidelines like ICH M7, computational models are used to predict the potential mutagenicity of pharmaceutical impurities. researchgate.net Applying these (Q)SAR models to novel derivatives of this compound early in the development process can help identify and deprioritize potentially toxic compounds, saving time and resources. researchgate.net The combination of rule-based and statistical models, followed by expert review, enhances the accuracy of these predictions. researchgate.net
The table below illustrates the interplay between computational and experimental methods:
| Research Goal | Computational Approach | Experimental Validation |
| Design Novel Inhibitors | Molecular docking of virtual libraries based on the this compound scaffold. | Synthesis of top-scoring compounds and in vitro assays to measure binding affinity and inhibitory activity. |
| Optimize Reaction Yield | DFT calculations to model reaction pathways and identify rate-limiting steps. | Performing the reaction under computationally-guided conditions to confirm improved yield and purity. |
| Explore New MCRs | Predicting feasible reaction pathways and product structures for new multi-component combinations. | Laboratory execution of the proposed MCR to synthesize and characterize the novel molecular scaffolds. |
| Assess Safety Profile | (Q)SAR modeling to predict potential toxicity or mutagenicity of designed derivatives. | In vitro assays (e.g., Ames test) on lead candidates to confirm the computational predictions. researchgate.net |
By leveraging these future directions, the scientific community can unlock the full potential of this compound, paving the way for innovations in sustainable chemistry, medicine, and materials science.
Q & A
Q. Methodological Answer :
NMR Spectroscopy : Confirm ethynyl proton resonance at δ 2.5–3.5 ppm () and sp-hybridized carbons at δ 70–90 ppm () .
IR Spectroscopy : Identify alkyne C≡C stretch near 2100–2260 cm .
Cross-Validation : Compare data with computational predictions (e.g., DFT calculations) to resolve ambiguities .
Advanced: How can researchers design dose-response studies for this compound to ensure reproducibility?
Q. Methodological Answer :
Dose Range Identification : Conduct preliminary MTT assays (0.1–100 μM) to establish linear response intervals .
Statistical Power Analysis : Use tools like G*Power to determine sample size (α = 0.05, β = 0.2) for ANOVA or non-parametric tests .
Positive/Negative Controls : Include reference compounds (e.g., cisplatin for cytotoxicity) and vehicle controls (e.g., DMSO) to validate assay sensitivity .
Basic: What are the best practices for storing this compound to ensure long-term stability?
Q. Methodological Answer :
Storage Conditions : Keep in amber vials under argon at –20°C to prevent oxidation and photodegradation .
Stability Monitoring : Perform accelerated stability studies (40°C/75% RH for 6 months) and analyze via HPLC every 30 days .
Advanced: How can mechanistic studies elucidate the reactivity of the ethynyl group in this compound under physiological conditions?
Q. Methodological Answer :
Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
Computational Modeling : Use Gaussian or ORCA software to map transition states and electron density profiles .
In-situ Monitoring : Employ stopped-flow UV-Vis spectroscopy to track intermediate formation in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
